

Technical Guide: Applications & Synthesis of 2,5,8-Trimethylquinolin-4-ol[1]

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Compound of Interest

Compound Name: 2,5,8-Trimethylquinolin-4-ol

CAS No.: 54598-17-3

Cat. No.: B1266977

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Abstract

2,5,8-Trimethylquinolin-4-ol (TMQ-4-ol) represents a specialized subclass of the 4-hydroxyquinoline scaffold, a pharmacophore historically significant in antimalarial and antimicrobial drug discovery.[1] Unlike its simpler analogs, the 2,5,8-trimethyl substitution pattern confers unique physicochemical properties—specifically enhanced lipophilicity and steric protection against metabolic oxidation at the carbocyclic ring.[1] This technical guide outlines the synthesis, structural tautomerism, and translational potential of TMQ-4-ol as a precursor for next-generation aminoquinolines and quorum-sensing inhibitors.[1]

Chemical Identity & Structural Significance[1][2][3][4]

The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and the 4-quinolone (keto) forms.[1] In polar solvents and biological systems, the 4-quinolone tautomer predominates, which is critical for its binding affinity to metal centers and protein pockets.[1]

Physicochemical Profile[1][3][5]

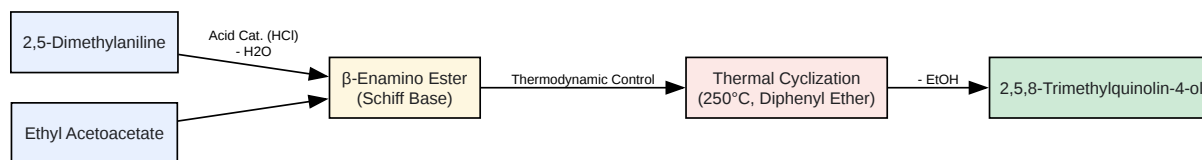
- IUPAC Name: **2,5,8-Trimethylquinolin-4-ol**[1][2]
- CAS Number: 102871-69-2 (Generic isomers/salts may vary; verify specific batch)[1]
- PubChem CID: 269208[1]
- Molecular Formula: Cc1c(C)c(C)nc2c1ncn2O
- Molecular Weight: 187.24 g/mol [1][6]
- Key Features:
 - C2-Methyl: Provides stability and a handle for steric positioning.[1]
 - C5, C8-Dimethyl: These substituents on the benzenoid ring significantly increase logP (lipophilicity) compared to the parent quinoline, facilitating membrane permeability—a crucial factor for targeting intracellular pathogens (e.g., Plasmodium or Mycobacterium).[1]

Synthesis Protocol: The Conrad-Limpach Cyclization[1]

To ensure high purity and regioselectivity, the Conrad-Limpach synthesis is the gold standard for producing **2,5,8-trimethylquinolin-4-ol**. [1] This route avoids the formation of the kinetic isomer (4-aminoquinoline) by utilizing thermal cyclization. [1]

Reaction Mechanism & Workflow

The synthesis involves the condensation of 2,5-dimethylaniline with ethyl acetoacetate, followed by high-temperature cyclization. [1]



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Figure 1: The Conrad-Limpach pathway ensures thermodynamic control, favoring the 4-hydroxyquinoline over the 2-hydroxy isomer.[1]

Step-by-Step Experimental Protocol

Phase 1: Enamine Formation[1]

- Reagents: Mix 2,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene.
- Catalysis: Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid.[1]
- Process: Reflux using a Dean-Stark trap to continuously remove water. The reaction is complete when the theoretical amount of water is collected (approx. 4-6 hours).[1]
- Isolation: Evaporate the solvent under reduced pressure to yield the crude -enamino ester.[1]

Phase 2: Thermal Cyclization

- Medium: Heat a high-boiling solvent (Diphenyl ether or Dowtherm A) to 250°C.
- Addition: Add the crude enamine dropwise to the hot solvent. Critical: The temperature must remain above 240°C to prevent the formation of side products.[1]
- Reaction: Ethanol is evolved rapidly.[1] Maintain heating for 20-30 minutes.
- Purification: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to precipitate the product.[1] Filter the solid and wash with acetone/hexane to remove residual

diphenyl ether.[1]

- Validation: Verify structure via

-NMR (DMSO-

). Look for the singlet at

ppm (H-3 proton) and the disappearance of ethyl ester signals.[1]

Pharmaceutical Applications

Antimalarial Scaffold Development

The 4-hydroxyquinoline core is the direct precursor to 4-aminoquinoline drugs (e.g., Chloroquine, Amodiaquine).[1] The 2,5,8-trimethyl substitution pattern offers a strategic advantage in Structure-Activity Relationship (SAR) studies.[1]

- Mechanism: Conversion of TMQ-4-ol to 4-chloro-2,5,8-trimethylquinoline (using) allows for nucleophilic substitution with various diamine side chains.[1]
- Advantage: The C5 and C8 methyl groups increase lipophilicity, potentially enhancing accumulation in the parasite's digestive vacuole.[1] Furthermore, substituents at the 8-position can block metabolic hydroxylation, potentially extending the drug's half-life.[1]

Quorum Sensing Inhibition (Anti-Virulence)

Pseudomonas aeruginosa utilizes the *Pseudomonas* Quinolone Signal (PQS), a 2-heptyl-4-hydroxyquinoline, to coordinate virulence.[1]

- Application: TMQ-4-ol acts as a structural analog to PQS.[1]
- Hypothesis: The steric bulk of the 5,8-dimethyl groups may prevent receptor activation (antagonism) while the core structure allows it to compete for the PqsR receptor binding site. [1] This "disarming" strategy reduces bacterial virulence without exerting selective pressure for resistance, unlike traditional antibiotics.[1]

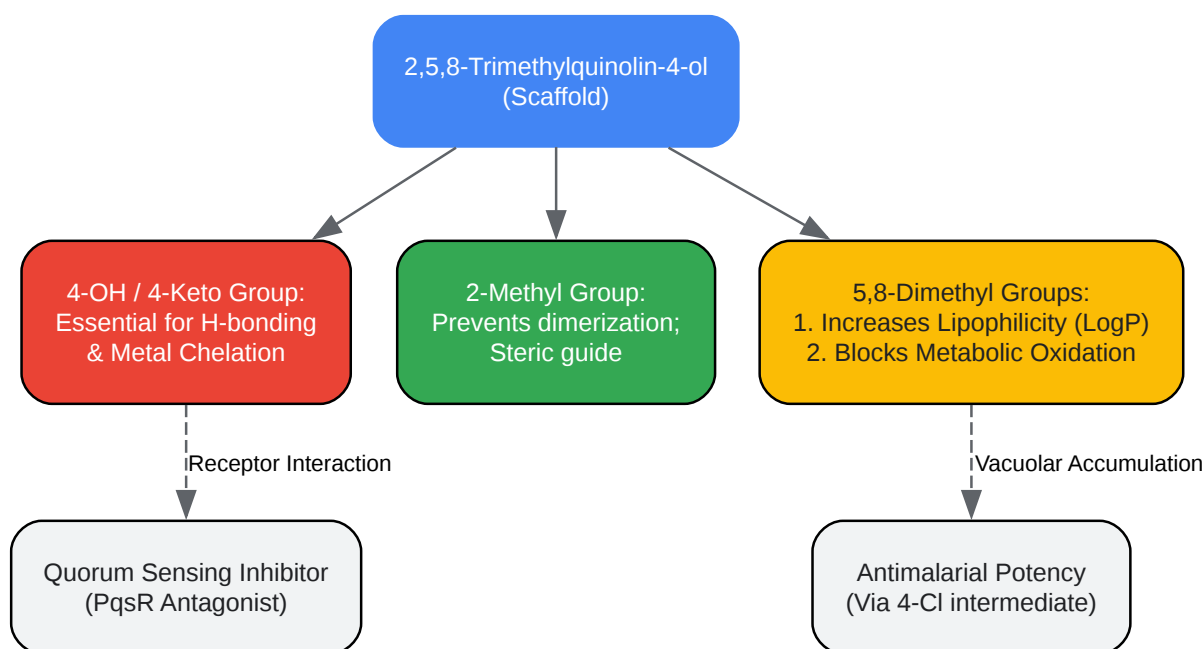
Mitochondrial Modulation

Lipophilic cations and fused ring systems often accumulate in mitochondria.[1] The 2,5,8-trimethyl motif, particularly if quaternized or linked to a triphenylphosphonium cation, can serve as a mitochondrial antioxidant carrier.[1] The electron-rich nature of the trimethyl-substituted ring stabilizes radical species, potentially protecting against oxidative stress in neurodegenerative models.[1]

Data Summary & Comparison

Property	2-Methylquinolin-4-ol (Standard)	2,5,8-Trimethylquinolin-4-ol (Target)	Impact on Application
LogP (Predicted)	~1.5	~2.7	Enhanced membrane permeability; better BBB crossing.[1]
Steric Bulk	Low	High (C5/C8 blocking)	Reduces metabolic degradation; alters receptor fit.[1]
Electronic Effect	Neutral	Electron Donating (+I effect of 3 methyls)	Increases basicity of Nitrogen; enhances metal chelation.[1]
Primary Use	General Precursor	Specialized Ligand / Drug Scaffold	Targeted lipophilic therapies.[1]

Visualizing the Structure-Activity Relationship (SAR) [1]



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Figure 2: SAR analysis highlighting how specific structural features of TMQ-4-ol translate to biological function.[1]

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